2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol is an organic compound characterized by its unique structure, which includes a pyrazole ring with three methyl substituents and an ethanolamine group. The chemical formula for this compound is CHNO, and its molecular weight is approximately 234.30 g/mol. This compound falls under the classification of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry.
The compound is derived from the pyrazole family, which consists of five-membered heterocycles containing two adjacent nitrogen atoms. Pyrazoles are recognized for their pharmacological significance, including antibacterial, anti-inflammatory, and anticancer properties . The specific structure of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol suggests potential interactions with various biological targets, making it a subject of interest in drug development.
The synthesis of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol typically involves a two-step process:
The industrial production of this compound may utilize continuous flow reactors to optimize yield and purity while enhancing scalability.
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol can undergo several chemical reactions:
For oxidation reactions, potassium permanganate or chromium trioxide are commonly employed as oxidizing agents. Reduction can be achieved using lithium aluminum hydride or sodium borohydride. Nucleophilic substitution reactions typically require alkyl halides or acyl chlorides as reactants.
The mechanism of action for 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol involves several biochemical interactions:
Studies have shown that similar compounds can exhibit diverse biological activities including antimicrobial effects and anti-inflammatory responses .
The physical properties of 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol include:
Chemical properties include:
Relevant data on melting point or boiling point remains limited but would be essential for practical applications.
2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol holds potential applications in several scientific fields:
Future research could further elucidate its pharmacological potential and safety profile while exploring new synthetic routes to enhance yield and efficiency .
2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol (systematic IUPAC name) represents a structurally distinct pyrazole-aminoethanol hybrid gaining traction in medicinal chemistry. Characterized by the molecular formula C₉H₁₇N₃O (free base) and C₉H₁₉Cl₂N₃O (dihydrochloride salt), this compound features a 1,3,5-trimethylpyrazole core linked to an ethanolamine side chain via a methylene bridge [1] [4] [5]. Its CAS numbers (16490819 for free base; 400877-08-9 for dihydrochloride) and MDL number (MFCD08691729) facilitate unambiguous identification in chemical databases [4] [5] [8]. The molecule’s significance stems from its dual pharmacophoric elements: the pyrazole ring (a privileged scaffold in drug discovery) and the flexible aminoethanol moiety (implicated in hydrogen bonding and target engagement) [6] [9]. Table 1 summarizes key identifiers and properties.
Table 1: Chemical Identifiers and Properties of 2-{[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
Property | Value | Source/Reference |
---|---|---|
Molecular Formula (Free Base) | C₉H₁₇N₃O | PubChem CID 16490819 [1] |
Molecular Weight (Free Base) | 183.26 g/mol | Matrix Scientific [5] |
CAS Number (Free Base) | 1049752-56-8 | Amadis Chemical [8] |
CAS Number (Dihydrochloride) | 400877-08-9 | BLD Pharm [4] |
MDL Number | MFCD08691729 | Matrix Scientific [5] |
SMILES (Dihydrochloride) | CC₁=C(CNCCO)C(C)=NN₁C.[H]Cl.[H]Cl | BLD Pharm [4] |
Storage Conditions | Cold-chain transportation recommended | BLD Pharm [4] |
The integration of pyrazole and aminoethanol motifs is not serendipitous but stems from rational drug design principles evolved over decades. Early pyrazole drugs like Celecoxib (COX-2 inhibitor) and Crizotinib (ALK inhibitor) demonstrated the scaffold’s versatility in targeting inflammatory pathways and kinases [6] [10]. Concurrently, aminoethanol derivatives emerged as key components in beta-blockers (e.g., Propranolol) and cholinergic agents, leveraging the side chain’s ability to form salt bridges and hydrogen bonds with biological targets [9]. The fusion of these pharmacophores began gaining momentum in the early 2000s, driven by the need for multi-target-directed ligands. For instance, pyrazole-ethanolamine hybrids were explored as:
Substituent positioning on the pyrazole ring critically dictates physicochemical properties, target affinity, and metabolic stability. For 2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol, three structural features are pivotal:
Table 2: Impact of Pyrazole C4 Substituents on Biological Activity in Analogues
C4 Substituent | Bioactivity (Carrageenan-Induced Edema % Inhibition) | Target Affinity Trends |
---|---|---|
4-Methoxyphenyl (Electron-Donating) | 85.78% ± 0.99% [2] | Enhanced COX-2 selectivity |
4-Bromophenyl (Electron-Withdrawing) | 85.23% ± 1.92% [2] | Moderate COX-2 affinity |
1,3,5-Trimethyl-4-(aminomethyl) | Not fully characterized (Research Compound) | Predicted kinase engagement [6] |
Unsubstituted | <40% Inhibition [2] | Low target engagement |
Despite promising attributes, fundamental and applied research gaps persist for this compound class:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1